

Psora-4: A Technical Guide to its Role in Lifespan Extension Studies

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Compound of Interest

Compound Name: *Psora-4*

Cat. No.: *B1678303*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psora-4, a selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, has been identified as a promising agent in longevity research.[1][2] Studies in the model organism *Caenorhabditis elegans* have demonstrated that **Psora-4** extends lifespan and healthspan by acting as a caloric restriction (CR) mimetic.[1] The mechanism of action involves the induction of a mild increase in mitochondrial reactive oxygen species (ROS), which function as signaling molecules to activate the conserved DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[1] This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with **Psora-4**'s effects on lifespan extension.

Quantitative Effects on Lifespan and Healthspan

Treatment with **Psora-4** has been shown to have a significant positive impact on the lifespan and healthspan of *C. elegans*. The optimal concentration for these effects in laboratory settings has been determined to be 100 μ M.[1]

Parameter	Control Group	Psora-4 (100 µM) Treated Group	Key Findings
Mean Lifespan	Baseline	25 ± 4% increase	Psora-4 significantly extends the average lifespan. [1]
Healthspan	39.2% of lifespan in optimal health (approx. 8 days)	51% of lifespan in optimal health (approx. 13 days)	Treated individuals spend a greater proportion of their extended lives in a healthy state. [1]
Late-life Frailty	Approximately 12 days in compromised health	Approximately 12 days in compromised health	The period of frailty at the end of life is not prolonged. [1]

Table 1: Summary of Quantitative Data on the Effects of Psora-4 on C. elegans Lifespan and Healthspan.[\[1\]](#)

Experimental Protocols

This section details the methodologies for key experiments utilized in the study of **Psora-4**'s role in longevity.

C. elegans Lifespan and Healthspan Assay

This protocol describes the standard procedure for assessing the effects of a chemical compound on the lifespan and healthspan of C. elegans on a solid medium.

a. Materials and Reagents:

- Nematode Growth Medium (NGM) agar plates
- E. coli OP50 culture

- **Psora-4** (stock solution in DMSO)
- 5-fluoro-2'-deoxyuridine (FUDR)
- M9 buffer
- Synchronized L4 stage *C. elegans* (wild-type N2)
- Platinum wire pick
- Stereomicroscope

b. Detailed Methodology:

- Preparation of Experimental Plates: NGM plates are seeded with *E. coli* OP50 and incubated overnight. For the treatment group, **Psora-4** is added to the NGM to a final concentration of 100 μ M. Control plates receive an equivalent volume of DMSO. FUDR is added to all plates to inhibit the development of progeny.[3]
- Worm Synchronization and Transfer: A synchronized population of *C. elegans* is obtained through standard hypochlorite treatment of gravid adults. L4 larvae are then transferred to the control and **Psora-4** containing plates.
- Lifespan Scoring: Worms are scored every other day for survival. Death is determined by the absence of a response to gentle prodding with a platinum wire.[4][5]
- Healthspan Assessment: During each scoring, the health of the worms is categorized based on their motility: Category A (spontaneous sinusoidal movement), Category B (uncoordinated movement or movement only upon stimulation), and Category C (only head movement or twitching).[1]
- Data Analysis: Lifespan data is analyzed using Kaplan-Meier survival curves and the log-rank test. Healthspan is assessed by comparing the percentage of the population in each health category over time.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol outlines the use of MitoSOX Red to quantify mitochondrial superoxide levels in *C. elegans*.

a. Materials and Reagents:

- *C. elegans* treated with **Psora-4** or vehicle control
- MitoSOX Red reagent
- M9 buffer
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

b. Detailed Methodology:

- Sample Preparation: Adult worms are treated with 100 μ M **Psora-4** or DMSO for 48 hours. Worms are then washed and transferred to the wells of a 96-well plate.
- Staining: MitoSOX Red is added to each well to a final concentration of 10 μ M.^[1]
- Fluorescence Measurement: The plate is immediately placed in a fluorescence reader, and measurements are taken at an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm at regular intervals.^[6]
- Data Analysis: The rate of fluorescence increase, indicative of superoxide production, is calculated and compared between the treated and control groups.

Transcriptomic Analysis via RNA Sequencing (RNA-Seq)

This protocol provides a workflow for identifying gene expression changes in *C. elegans* in response to **Psora-4** treatment.

a. Materials and Reagents:

- *C. elegans* treated with **Psora-4** or vehicle control
- TRIzol or other RNA lysis reagent

- RNA extraction kit
- DNase I
- Instrumentation for RNA quality control (e.g., Bioanalyzer)
- RNA-seq library preparation kit
- Next-generation sequencing platform

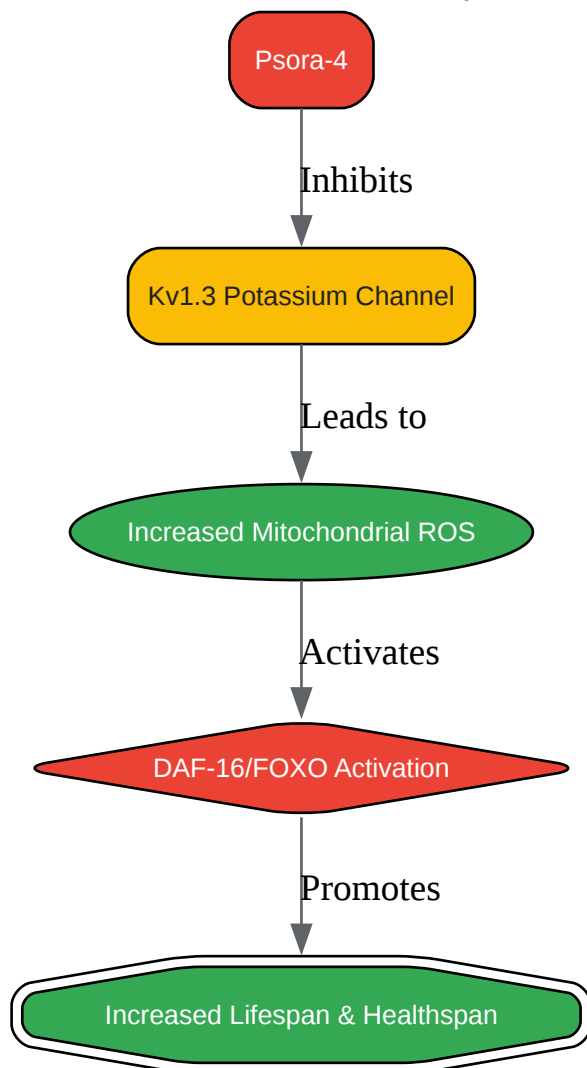
b. Detailed Methodology:

- RNA Extraction: Following a 48-hour treatment period, worms are collected, and total RNA is extracted using a standard Trizol-based method or a commercial kit.^{[7][8][9]} A DNase I treatment is performed to eliminate genomic DNA contamination.
- Quality Control: The concentration and purity of the extracted RNA are determined, and RNA integrity is assessed.
- Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a compatible platform.^[10]
- Bioinformatic Analysis: Raw sequencing reads are processed for quality, aligned to the *C. elegans* reference genome, and differential gene expression analysis is performed. Gene ontology and pathway enrichment analyses are then used to interpret the biological significance of the observed changes.

Signaling Pathways and Visualizations

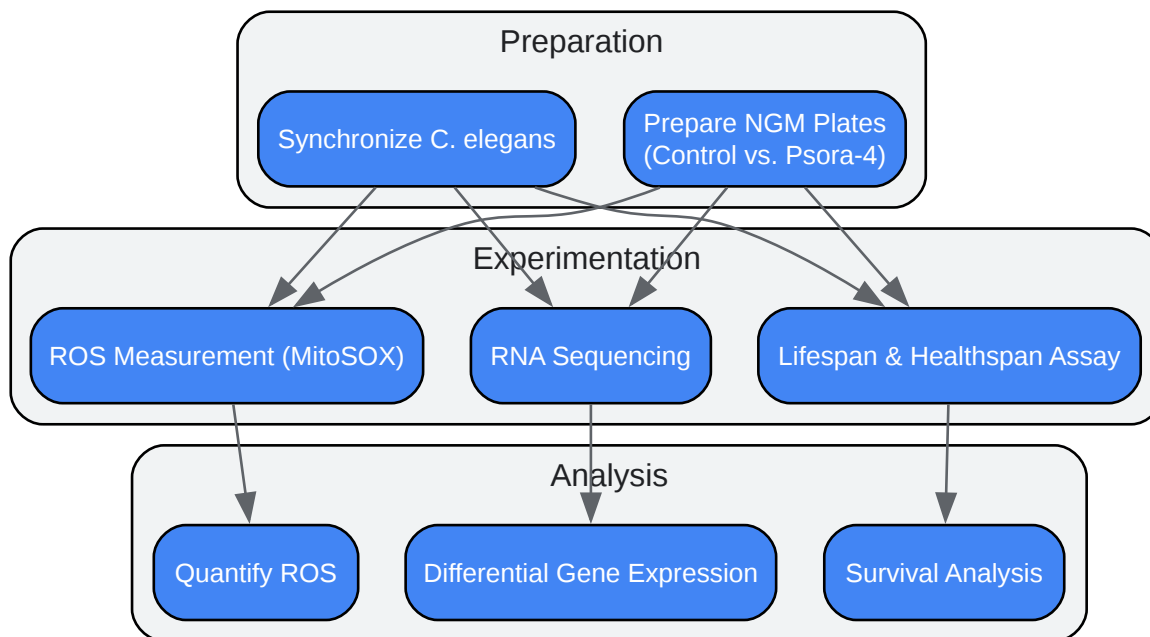
The longevity-promoting effects of **Psora-4** are mediated through a signaling cascade that mimics caloric restriction.

Psora-4 Mechanism of Action in Lifespan Extension

[Click to download full resolution via product page](#)**Psora-4** Mechanism of Action

The following diagram illustrates the experimental workflow for investigating **Psora-4**'s effects on longevity.

Experimental Workflow for Psora-4 Longevity Studies



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